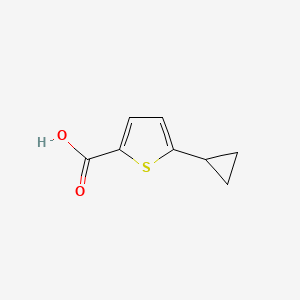

5-Cyclopropylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopropylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNOULWNJXYFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273440 | |

| Record name | 5-Cyclopropyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29481-28-5 | |

| Record name | 5-Cyclopropyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29481-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyclopropylthiophene 2 Carboxylic Acid

Direct Synthetic Approaches

Direct synthetic routes to 5-Cyclopropylthiophene-2-carboxylic acid predominantly involve the formation of the cyclopropyl-thiophene bond as a key step, followed by the introduction or modification of the carboxylic acid group. Palladium-catalyzed cross-coupling reactions stand out as a highly effective method for constructing the core structure.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone in modern organic synthesis due to their efficiency and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully employed for the synthesis of cyclopropyl-substituted thiophenes.

The Suzuki-Miyaura reaction provides a powerful method for the formation of carbon-carbon bonds. In the context of 5-Cyclopropylthiophene-2-carboxylic acid synthesis, this reaction typically involves the coupling of a bromothiophene derivative with cyclopropylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net The general scheme for this reaction involves the coupling of methyl 5-bromothiophene-2-carboxylate with cyclopropylboronic acid, followed by saponification to yield the target carboxylic acid.

A study on the synthesis of various cyclopropylthiophene derivatives utilized this approach, starting with commercially available bromothiophenes. nih.govmdpi.com The reaction of methyl 5-bromothiophene-2-carboxylate with cyclopropylboronic acid, catalyzed by a palladium complex, proceeds with good yields, setting the stage for the final saponification step. mdpi.com

The success of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the catalyst system employed. Research has shown that a combination of a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand is crucial for achieving high efficiency.

SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) has been identified as a particularly effective ligand for the coupling of bromothiophenes with cyclopropylboronic acid. nih.govmdpi.com Optimized conditions often utilize a low catalyst loading of Pd(OAc)₂ (0.25–1 mol%) in combination with SPhos (0.5–2 mol%), leading to high yields of the desired cyclopropylthiophene products. nih.govsemanticscholar.org The use of SPhos is beneficial as it promotes high catalytic activity, allowing for lower catalyst loadings and often milder reaction conditions. nih.govwikipedia.org

cataCXium A , a bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand, has also demonstrated high efficacy in the Suzuki-Miyaura coupling of bromothiophenes. nih.govmdpi.com In one instance, the combination of Pd(OAc)₂ (6 mol%) with cataCXium A (10 mol%) resulted in a 95% yield of 5-cyclopropylthiophene-2-carbaldehyde, showcasing the ligand's ability to facilitate challenging couplings. nih.govmdpi.comsemanticscholar.org The steric bulk and electron-donating nature of cataCXium A are thought to enhance the oxidative addition and reductive elimination steps of the catalytic cycle. nacatsoc.org

The following table summarizes the optimized conditions for the Suzuki-Miyaura cross-coupling reaction to form a precursor to 5-Cyclopropylthiophene-2-carboxylic acid.

Table 1: Optimization of Catalyst Systems for Suzuki-Miyaura Cross-Coupling

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 69-93 |

| 2 | Pd(OAc)₂ | cataCXium A | Cs₂CO₃ | Toluene/H₂O | 100 | 95 (for aldehyde) |

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions, as it influences the stability, activity, and selectivity of the catalyst. nih.gov Bulky and electron-rich phosphine ligands, such as SPhos and cataCXium A, are generally preferred for Suzuki-Miyaura couplings involving heteroaryl halides like bromothiophenes. nih.govnacatsoc.org

In the synthesis of cyclopropylthiophenes, the use of SPhos has been shown to allow for significantly lower catalyst loadings while maintaining high yields. nih.govsemanticscholar.org This is economically and environmentally advantageous for larger-scale syntheses. The unique competence of the cataCXium A ligand has been noted in promoting Suzuki-Miyaura cross-coupling under specific conditions, highlighting the importance of ligand screening in optimizing synthetic routes. nih.govrsc.org The balance of steric and electronic properties of the ligand is therefore a key determinant of the reaction's success. rsc.org

Saponification of Ester Precursors

The final step in the synthesis of 5-Cyclopropylthiophene-2-carboxylic acid, following the successful cross-coupling, is the hydrolysis of the ester group. Saponification is a classical and reliable method for converting esters to their corresponding carboxylic acids.

The hydrolysis of methyl 5-cyclopropylthiophene-2-carboxylate is typically achieved by treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or mixed aqueous-organic solvent system. mdpi.com This reaction proceeds readily to give the sodium salt of the carboxylic acid, which is then neutralized with a strong acid to afford the final product, 5-Cyclopropylthiophene-2-carboxylic acid.

One-Pot Synthesis Strategies and Their Advantages

Challenges and Limitations in Synthesis

Despite the availability of multiple synthetic routes, the preparation of 5-Cyclopropylthiophene-2-carboxylic acid is not without its difficulties. These challenges often stem from the inherent chemical properties of the thiophene (B33073) ring and the practical considerations of scaling up production.

Halogenation : During reactions that involve halogens or generate halogen species, the thiophene ring itself can become halogenated. For instance, in a synthesis of 2-thiophenecarboxylic acids using a CCl₄-CH₃OH system, a side reaction involving CCl₄ can lead to the replacement of a bromine atom on the ring with chlorine semanticscholar.org. Similarly, trace amounts of brominated side products are a known issue in the MC oxidation of various substrates acs.org.

Aldol Condensation : When using acetylthiophene as a precursor, self-aldol condensation can occur under certain conditions. In the synthesis of 2-acetylthiophene, longer reaction times and higher temperatures can lead to the formation of (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one as a side product acs.org.

Bromination/Decarboxylation : Attempting to brominate a pre-existing thiophene-2-carboxylic acid can sometimes lead to a bromination/decarboxylation sequence, resulting in the formation of a tribromide instead of the desired product beilstein-journals.org.

These side reactions necessitate careful control over reaction conditions such as temperature, reaction time, and stoichiometry to maximize the yield of the desired product.

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges related to safety, cost, equipment, and waste management.

Hazardous Reagents and Conditions : Many synthetic routes employ hazardous materials or require stringent reaction conditions. For example, methods using strong bases like Lithium Diisopropylamide (LDA) or organolithium reagents like n-butyllithium require anhydrous and anaerobic conditions and are often run at cryogenic temperatures (-78 °C) google.commdpi.com. These reagents are pyrophoric, and their handling on a large scale poses significant safety risks and requires specialized equipment google.com.

Equipment and Process Control : The use of gaseous reactants like carbon dioxide requires specialized pressure reactors for large-scale operations google.com. Furthermore, exothermic reactions, such as the formation and carboxylation of Grignard reagents, require efficient cooling systems to prevent runaway reactions and minimize side product formation google.com. The precipitation of metal catalysts can also lead to reactor fouling, complicating industrial runs acs.org.

Economic Viability : The cost of raw materials, such as 2-chlorothiophene, can be high, limiting the economic feasibility of certain routes for industrial production google.com. Moreover, processes that generate significant amounts of waste ("three wastes") are less desirable due to the high costs associated with their treatment and disposal google.com. One-pot procedures and the use of recyclable solvents are therefore highly sought after for large-scale synthesis google.comresearchgate.net.

Chemical Transformations and Derivatization Strategies of 5 Cyclopropylthiophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the primary site of reactivity in 5-cyclopropylthiophene-2-carboxylic acid, enabling a variety of derivatization strategies through nucleophilic acyl substitution and other related reactions.

Esterification is a common transformation of carboxylic acids, converting them into esters. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For 5-cyclopropylthiophene-2-carboxylic acid, this reaction yields the corresponding 5-cyclopropylthiophene-2-carboxylate esters. For instance, reaction with methanol (B129727) produces methyl 5-cyclopropylthiophene-2-carboxylate.

Alternative methods for esterification that avoid the use of strong acids involve coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. organic-chemistry.org

| Method | Reagents/Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl ester |

| SN2 Reaction | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | Alkyl ester |

| Coupling Reagent-Mediated | Alcohol, Coupling Agent (e.g., DCC, EDC), Base (e.g., DMAP) | Alkyl ester |

The formation of amides from 5-cyclopropylthiophene-2-carboxylic acid involves its reaction with a primary or secondary amine. The direct reaction is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming a non-reactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated". hepatochem.com

This activation is commonly achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.orghepatochem.com A wide variety of such reagents are available, including carbodiimides like DCC and EDC, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and prevent side reactions. nih.govgrowingscience.com Another approach is the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the desired amide. rsc.orgresearchgate.net

| Method | Reagents/Conditions | Product Type |

| Coupling Reagent-Mediated | Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC, DCC), Base (e.g., DIPEA) | N-substituted amide |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-substituted amide |

| Phosphonium-Based Reagents | Amine (R-NH₂), Reagent (e.g., BOP, PyBOP) | N-substituted amide |

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters, amides, and anhydrides. chemguide.co.uk 5-Cyclopropylthiophene-2-carboxylic acid can be converted into its corresponding acyl chloride, 5-cyclopropylthiophene-2-carbonyl chloride, by treatment with specific halogenating agents.

The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). csbsju.educommonorganicchemistry.com The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. chemguide.co.uk Oxalyl chloride is also highly effective and is often used with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used. chemguide.co.uk The conversion of a similar substituted thiophene-2-carboxylic acid to its acid chloride using thionyl chloride has been reported. beilstein-journals.org

| Reagent | Formula | Byproducts |

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ |

Acid anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be prepared from 5-cyclopropylthiophene-2-carboxylic acid through several methods. A common laboratory synthesis involves the reaction of the corresponding acyl chloride with a carboxylate salt of the acid. khanacademy.org This entails a two-step process: first, converting half of the starting carboxylic acid to 5-cyclopropylthiophene-2-carbonyl chloride, and then reacting it with the sodium or potassium salt of the remaining acid.

Alternatively, anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. nih.gov This often requires high temperatures or the use of potent dehydrating agents, such as phosphorus pentoxide (P₂O₅), or coupling reagents like dicyclohexylcarbodiimide (DCC). nih.gov

| Method | Reagents/Conditions | Description |

| From Acyl Chloride | 1. Form Acyl Chloride (e.g., with SOCl₂) 2. React with Carboxylate Salt | A two-step process involving the formation of a reactive acyl chloride intermediate. khanacademy.orglibretexts.org |

| Dehydration Coupling | Dehydrating Agent (e.g., P₂O₅, DCC) or Heat | Direct condensation of two carboxylic acid molecules with the removal of water. nih.govlibretexts.org |

| With Oxalyl Chloride | Oxalyl Chloride, Triphenylphosphine Oxide (catalyst) | A milder method for forming anhydrides under neutral conditions. nih.gov |

The carboxylic acid group can be reduced to a primary alcohol. The reduction of 5-cyclopropylthiophene-2-carboxylic acid yields (5-cyclopropylthiophen-2-yl)methanol. This transformation requires a strong reducing agent, as the carboxylic acid functional group is relatively resistant to reduction.

The most common and effective reagent for this purpose in a laboratory setting is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup with dilute acid to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk Alternative methods include catalytic hydrosilylation using manganese-based catalysts or catalytic hydrogenation, although the latter often requires high pressures and temperatures. nih.govyoutube.com

| Reagent | Formula | Conditions | Notes |

| Lithium Aluminum Hydride | LiAlH₄ | 1. Anhydrous Ether (e.g., THF, Et₂O) 2. Acidic Workup (e.g., dil. H₂SO₄) | Strong, non-selective reducing agent. Reacts violently with water. chemguide.co.uk |

| Borane | BH₃ or B₂H₆ | THF or other ether solvent | A strong reducing agent that is more selective than LiAlH₄. |

| Catalytic Hydrogenation | H₂ | High Pressure, High Temperature, Catalyst (e.g., Ru, Re oxides) | Less common for lab-scale synthesis due to harsh conditions. youtube.com |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). Thiophene-2-carboxylic acids are known to be relatively stable and resistant to decarboxylation compared to other five-membered heterocyclic carboxylic acids like those of furan (B31954) and pyrrole. youtube.com Effecting this transformation generally requires forcing conditions, such as high temperatures, or the use of a catalyst.

Potential methods for the decarboxylation of 5-cyclopropylthiophene-2-carboxylic acid to yield 2-cyclopropylthiophene (B3031380) include heating in the presence of a copper catalyst in quinoline. zendy.io Refluxing with a strong mineral acid, such as hydrobromic acid, has also been shown to decarboxylate some substituted thiophene (B33073) carboxylic acids. zendy.iogoogle.com More modern catalytic systems, such as those employing silver carbonate or bimetallic nanoparticles, can also facilitate decarboxylation under milder conditions. organic-chemistry.orgnih.gov The presence of the cyclopropyl (B3062369) group may also influence the reaction pathway, potentially leading to rearrangements under thermal conditions. arkat-usa.org

| Method | Reagents/Conditions | Notes |

| Copper-Catalyzed | Copper powder, Quinoline, Heat | A classic method for decarboxylation of aromatic carboxylic acids. zendy.io |

| Acid-Catalyzed | Strong Acid (e.g., 48% HBr), Heat | Can be effective for some thiophene derivatives. zendy.io |

| Silver-Catalyzed | Ag₂CO₃, Acetic Acid, DMSO, Heat | A more modern and efficient protocol for heteroaromatic acids. organic-chemistry.org |

| Thermal | High Temperature | May require very high temperatures and could lead to rearrangements. arkat-usa.org |

Functionalization of the Thiophene Ring

The thiophene ring in 5-cyclopropylthiophene-2-carboxylic acid is a versatile scaffold amenable to various chemical transformations. Its reactivity is governed by the electronic properties of the sulfur heteroatom and the attached cyclopropyl and carboxylic acid functional groups. Strategies for modifying the thiophene core primarily involve electrophilic aromatic substitution and directed C-H functionalization, allowing for the introduction of new substituents at specific positions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems, including thiophenes. In this process, an electrophile attacks the electron-rich thiophene ring, leading to the substitution of a hydrogen atom. nih.gov A common example is bromination, which introduces a bromine atom onto the ring, creating a valuable intermediate for further cross-coupling reactions.

The reaction typically proceeds by generating a potent electrophile that can overcome the aromatic stability of the ring. For bromination, reagents such as N-bromosuccinimide (NBS) are frequently employed, often in a suitable solvent like acetonitrile. nih.gov The mechanism involves the attack of the thiophene's π-electrons on the electrophilic bromine source, forming a positively charged intermediate known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton from the site of attack.

Table 1: Typical Conditions for Electrophilic Bromination

| Parameter | Condition |

| Substrate | 5-Cyclopropylthiophene-2-carboxylic acid |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 0 °C to room temperature |

| Outcome | Introduction of a bromine atom onto the thiophene ring |

The primary challenge in the electrophilic substitution of 5-cyclopropylthiophene-2-carboxylic acid is controlling the regioselectivity—that is, the position at which the new substituent is introduced. The thiophene ring has two available positions for substitution: C3 and C4. The outcome is determined by the combined electronic effects of the existing cyclopropyl and carboxylic acid groups.

The Cyclopropyl Group (at C5): This group is an activating substituent. It donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles to the ortho position (C4).

The Carboxylic Acid Group (at C2): This group is a deactivating substituent. It withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the meta position (C4).

Beyond classical electrophilic substitution, direct functionalization of C-H bonds offers a more atom-economical approach. For 5-cyclopropylthiophene-2-carboxylic acid, a key strategy is directed ortho-metalation (DoM). organic-chemistry.org This method allows for the selective functionalization of the C-H bond at the C3 position, which is ortho to the carboxylic acid.

In this process, the substrate is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). baranlab.org The carboxylic acid is first deprotonated to form a lithium carboxylate. This carboxylate group then acts as a "directed metalation group" (DMG), coordinating to the lithium base and directing the deprotonation to the adjacent C3 position. uwindsor.caharvard.edu This generates a highly reactive organolithium intermediate that is selectively formed at the C3 position.

This lithiated intermediate can then be reacted with a wide variety of electrophiles to introduce diverse functional groups. For instance, quenching the reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. This powerful strategy provides a reliable route to 3-substituted derivatives that are not readily accessible through electrophilic substitution pathways. organic-chemistry.org

Table 2: General Strategy for Directed ortho-Metalation

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Metalation | Strong base (e.g., n-BuLi, s-BuLi), THF, low temperature (-78 °C) | 3-Lithio-5-cyclopropylthiophene-2-carboxylate |

| 2. Quenching | Electrophile (E+) (e.g., I₂, CO₂, R₂C=O) | 3-E-5-cyclopropylthiophene-2-carboxylic acid |

Electrophilic Aromatic Substitution Reactions (e.g., Bromination)

Formation of Complex Derivatives

The carboxylic acid functional group serves as a versatile handle for the synthesis of more complex derivatives through various chemical transformations.

The carboxylic acid can be converted into a nitrile group (-C≡N), a valuable functional group in organic synthesis. A common and reliable method for this transformation is a multi-step sequence proceeding through an amide intermediate. beilstein-journals.org

Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acyl chloride derivative. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Formation: The resulting acyl chloride is then reacted with ammonia (B1221849) (NH₃) to form the corresponding primary amide, 5-cyclopropylthiophene-2-carboxamide.

Dehydration: The final step is the dehydration of the primary amide to yield the nitrile, 5-cyclopropylthiophene-2-carbonitrile. This is commonly accomplished using a strong dehydrating agent such as phosphorus oxychloride (POCl₃). beilstein-journals.org

This sequence provides a robust pathway for synthesizing the nitrile derivative, which can serve as a precursor for other functional groups or as a key component in pharmacologically active molecules.

Introducing a sulfonyl chloride (-SO₂Cl) group onto the thiophene ring adds another layer of synthetic utility, as this group is a key precursor for sulfonamides. Direct chlorosulfonylation of the thiophene ring is a viable strategy for creating such derivatives. google.com

Based on procedures for similar thiophene systems, 5-cyclopropylthiophene-2-carboxylic acid or its ester derivative can be treated with a chlorinating agent in the presence of a catalyst to introduce a chlorosulfonyl group. For example, bubbling chlorine gas through a solution of the thiophene derivative in an inert solvent containing activated iron can lead to the formation of the 3-chlorosulfonyl derivative. google.com This reaction functionalizes the C3 position of the ring, yielding methyl 3-(chlorosulfonyl)-5-cyclopropylthiophene-2-carboxylate. This derivative is a key building block for synthesizing a variety of sulfonamides by reacting it with primary or secondary amines.

Access to Oxadiazole Motifs from Carboxylic Acid Precursors

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles frequently utilizes carboxylic acids as readily available starting materials. Several synthetic routes have been established for this transformation, offering versatility in accessing a wide range of oxadiazole derivatives. These methods can be broadly categorized into multi-step and one-pot procedures.

A common multi-step approach involves the initial conversion of a carboxylic acid, such as 5-cyclopropylthiophene-2-carboxylic acid, into its corresponding acylhydrazide. This is typically achieved by reacting the carboxylic acid with hydrazine (B178648) hydrate. The resulting acylhydrazide can then be reacted with an aroyl chloride to form a diacylhydrazide intermediate. Subsequent cyclization of the diacylhydrazide, often facilitated by a dehydrating agent like phosphoryl chloride, yields the desired 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Other dehydrating agents that have been employed for this cyclization step include trifluoroacetic acid, sulfuric acid, phosphorus pentoxide, and phosphoric acid. nih.gov

Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized directly from a carboxylic acid and an acylhydrazide in a single step, although this may sometimes lead to the formation of byproducts and require longer reaction times. nih.govresearchgate.net Another strategy involves the condensation of an acylhydrazide with an aldehyde to produce a hydrazone, which is then cyclized using a dehydrating agent such as acetic anhydride (B1165640) to form the oxadiazole ring. nih.govmdpi.com

The following table summarizes common reagents and reaction types for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acid precursors.

| Starting Material | Reagent(s) | Intermediate(s) | Product | Reference(s) |

| Carboxylic Acid | 1. Hydrazine Hydrate 2. Aroyl Chloride 3. Phosphoryl Chloride | Acylhydrazide, Diacylhydrazide | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

| Carboxylic Acid | Acylhydrazide, Phosphoryl Chloride | - | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.govresearchgate.net |

| Acylhydrazide | Aldehyde, Acetic Anhydride | Hydrazone | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.govmdpi.com |

Incorporation into Poly(2-oxazoline) Architectures

Poly(2-oxazoline)s (POx) are a class of polymers that have garnered significant interest for various applications due to their biocompatibility and tunable properties. tu-dresden.de The functionalization of POx with molecules like 5-cyclopropylthiophene-2-carboxylic acid can be achieved through several synthetic strategies, primarily involving post-polymerization modification or the use of functional initiators and terminators.

One versatile method for incorporating carboxylic acids into a POx structure is through the post-polymerization modification of a reactive polymer backbone. A prominent example is the use of poly(2-isopropenyl-2-oxazoline) (PIPOx), which contains pendant 2-oxazoline rings. mdpi.com These reactive side chains can undergo a ring-opening addition reaction with carboxylic acids at elevated temperatures, resulting in the formation of an amide-ester linkage and the covalent attachment of the carboxylic acid to the polymer. mdpi.com This approach allows for the preparation of functional polymers with a high concentration of the desired moiety. The reaction can be carried out with a variety of carboxylic acids, including both aromatic and aliphatic ones, in polar aprotic solvents. mdpi.com

Another strategy involves the end-capping of living poly(2-oxazoline) chains. The cationic ring-opening polymerization (CROP) of 2-oxazolines is a living polymerization technique, which allows for the introduction of functional groups at the chain ends by using specific terminating agents. nih.gov Carboxylic acids can be used to terminate the living polymerization, thereby introducing the carboxylic acid moiety at the terminus of the polymer chain. acs.org This method is particularly useful for creating telechelic polymers or for introducing a single functional group at a specific position.

Furthermore, functional initiators bearing a protected carboxylic acid group can be used to initiate the CROP of 2-oxazolines. nih.gov After polymerization, the protecting group can be removed to reveal the terminal carboxylic acid functionality. This provides another route to polymers with a terminal carboxylic acid group, which can then be used for further conjugation or modification.

The choice of method for incorporating 5-cyclopropylthiophene-2-carboxylic acid into a poly(2-oxazoline) architecture would depend on the desired final structure, such as a polymer with pendant functional groups or a polymer with a terminal functional group.

The table below outlines the primary strategies for incorporating carboxylic acids into poly(2-oxazoline) architectures.

| Polymer Backbone/Method | Functionalization Strategy | Resulting Structure | Reference(s) |

| Poly(2-isopropenyl-2-oxazoline) (PIPOx) | Post-polymerization modification via ring-opening of pendant oxazoline (B21484) rings | Polymer with covalently attached carboxylic acid side chains via amide-ester linkage | mdpi.com |

| Living Poly(2-oxazoline) | End-capping with a carboxylic acid | Polymer with a terminal carboxylic acid group | acs.org |

| Cationic Ring-Opening Polymerization (CROP) | Use of a functional initiator with a protected carboxylic acid group | Polymer with a terminal carboxylic acid group after deprotection | nih.gov |

Research Trajectories and Emerging Applications in Materials and Chemical Sciences

Role as a Precursor in Developing Functionalized Organic Materials

The thiophene (B33073) moiety is a well-established building block in the field of organic materials, valued for its stability and electronic properties. nih.govnih.gov Derivatives of thiophene are integral to the development of pharmaceuticals, agrochemicals, and materials for organic electronics. nih.govgoogle.com 5-Cyclopropylthiophene-2-carboxylic acid serves as a valuable precursor in this context, enabling the synthesis of highly functionalized molecules. The cyclopropyl (B3062369) group can enhance the pharmaceutical properties of a molecule, while the carboxylic acid allows for its incorporation into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). nih.govnih.gov

The aromatic nature of the thiophene ring allows for controlled substitution reactions, making it a versatile scaffold in organic chemistry. nih.gov By modifying the carboxylic acid group, for instance, by converting it to an amide or ester, the precursor can be tailored for specific applications, leading to the creation of materials with unique physical or biological properties.

Table 1: Potential Applications of 5-Cyclopropylthiophene-2-carboxylic Acid as a Material Precursor

| Material Class | Role of 5-Cyclopropylthiophene-2-carboxylic acid | Potential Functionality |

| Polymers | Monomer unit after conversion to a suitable derivative (e.g., polyester, polyamide). | Enhanced thermal stability, specific electronic properties, biodegradability. |

| Covalent Organic Frameworks (COFs) | Building block (linker) for creating porous, crystalline materials. nih.gov | Gas storage, separation, catalysis, sensing. |

| Agrochemicals | Scaffold for synthesizing new herbicides or plant growth regulators. google.com | Improved efficacy and target specificity. |

| Pharmaceuticals | Core structure for developing new therapeutic agents. nih.gov | The cyclopropyl moiety can improve metabolic stability and binding affinity. |

Potential in Designing Novel Ligands for Catalysis

The development of new catalysts is a cornerstone of modern chemistry, and the design of effective ligands is critical to controlling the activity and selectivity of metal-based catalysts. 5-Cyclopropylthiophene-2-carboxylic acid and its derivatives are emerging as promising candidates for ligand design. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide range of metal ions. researchgate.net

Research has demonstrated that thiophene-2-carboxylate can act as a monoanionic monodentate ligand, bonding to metal centers through its carboxylate oxygen. researchgate.net This interaction is fundamental to the formation of stable metal complexes. Studies on related thiophene carboxylates have shown the formation of complexes with various transition metals, including Manganese (Mn), Cobalt (Co), Copper (Cu), and Cadmium (Cd). researchgate.net The geometry of these complexes, which can range from octahedral to square-planar, is influenced by the metal center and other coordinating ligands. researchgate.net

Furthermore, derivatives such as 5-ethynylthiophene-2-carboxylato have been used to support metal-metal quadruple bonds, creating complexes with interesting electronic and photophysical properties. nih.gov In these systems, the thiophene-based ligand participates in metal-to-ligand charge transfer (MLCT) transitions, which are crucial for applications in photochemistry and electronics. nih.gov The cyclopropyl group on the 5-position can be used to fine-tune the steric and electronic environment around the metal center, potentially influencing the catalyst's performance.

Table 2: Metal Complexes with Thiophene-2-Carboxylic Acid Derivatives

| Metal Center | Ligand System | Coordination Geometry | Reference |

| Mn(II), Co(II), Cd(II) | Thiophene-2-carboxylate and imidazole | Octahedral | researchgate.net |

| Cu(II) | Thiophene-2-carboxylate and imidazole | Square-planar | researchgate.net |

| Mo(II), W(II) | 5-ethynylthiophene-2-carboxylate | - | nih.gov |

Advances in Green Chemistry Approaches for its Synthesis and Derivatization

In line with the growing emphasis on sustainable chemical manufacturing, significant effort is being directed towards developing "green" synthetic routes for valuable chemical compounds. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamscience.com These principles are being actively applied to the synthesis and derivatization of thiophene-based molecules.

Traditional methods for synthesizing thiophene carboxylic acids sometimes rely on harsh reagents or multi-step processes that generate significant waste. chemicalbook.combeilstein-journals.org Modern approaches, however, are shifting towards more sustainable alternatives. Key areas of advancement include:

Catalyst-based reactions: The use of efficient catalysts can reduce the need for stoichiometric reagents and enable reactions under milder conditions. For example, catalytic liquid phase aerobic oxidation is a greener alternative for producing key intermediates like thiophene-2-carbonyl chloride. acs.org The ability to reuse catalysts is another important aspect of sustainable process design. acs.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. benthamscience.com It can dramatically reduce reaction times and improve yields for the synthesis of thiophene derivatives, as demonstrated in the preparation of dihydrothiazines. mdpi.com

Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly options, such as water or ethanol-water mixtures, is a key goal. mdpi.com Research on related heterocycles has shown the feasibility of conducting reactions in greener solvent systems. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy), such as multicomponent reactions, are considered highly desirable from a green chemistry perspective. researchgate.net

Table 3: Comparison of Synthetic Approaches for Thiophene Derivatives

| Principle | Traditional Approach | Green Chemistry Approach |

| Reagents | Use of stoichiometric, often harsh reagents (e.g., strong acids, organometallics). beilstein-journals.org | Use of catalytic amounts of reagents, aerobic oxidation. acs.org |

| Energy | Conventional heating, often for extended periods. | Microwave irradiation to accelerate reactions. benthamscience.commdpi.com |

| Solvents | Often relies on volatile and hazardous organic solvents. | Use of water, ethanol, or solvent-free conditions. mdpi.com |

| Waste | Can generate significant byproducts and waste streams. | Telescoping reactions and catalyst recycling to minimize waste. acs.org |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Cyclopropylthiophene-2-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization for thiophene derivatives often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, automated batch and flow systems have been used for analogous compounds like 5-methyl-4-propylthiophene-2-carboxylic acid to enhance reproducibility and reduce side reactions . For cyclopropane-substituted derivatives, introducing the cyclopropyl group early in the synthesis via cyclopropanation reagents (e.g., methyl 2-chloro-2-cyclopropylideneacetate) may stabilize reactive intermediates . Purification steps should include recrystallization or chromatography, guided by analytical techniques like HPLC.

Q. What are the critical stability considerations for handling 5-Cyclopropylthiophene-2-carboxylic acid in experimental workflows?

- Methodological Answer : Thiophene derivatives are generally stable under normal conditions but degrade in the presence of strong oxidizing agents, bases, or acids . For 5-Cyclopropylthiophene-2-carboxylic acid, store the compound in a cool, dry environment (≤25°C) with inert gas purging to prevent oxidation. Monitor for decomposition products such as sulfur oxides (SOₓ) or carbon monoxide (CO) using gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are most reliable for characterizing 5-Cyclopropylthiophene-2-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the cyclopropyl and thiophene ring structures. Compare chemical shifts with databases like NIST Chemistry WebBook for analogous compounds .

- HPLC-MS : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to assess purity and molecular weight .

- Elemental Analysis : Validate empirical formulas (C₈H₈O₂S) to ensure synthetic accuracy .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on 5-Cyclopropylthiophene-2-carboxylic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites for functionalization. Tools like PubChem’s InChIKey (e.g., YIFZPUOIORLHGC-UHFFFAOYSA-N for 5-ethylfuran-2-carboxylic acid) enable structural comparisons . Molecular docking studies may also identify potential biological targets by analyzing interactions with proteins or enzymes .

Q. What experimental strategies resolve contradictions in reported physicochemical data for thiophene-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in properties like solubility or melting points often arise from impurities or measurement conditions. For example, conflicting melting points for 5-Pyrid-3-ylthiophene-2-carboxylic acid (262.5–263°C vs. 333.5–337°C for positional isomers) highlight the need for rigorous isomer identification via 2D NMR or X-ray crystallography . Cross-validate data using multiple sources (e.g., ECHA, PubChem) and replicate measurements under controlled conditions .

Q. How can researchers mitigate hazards during scale-up synthesis of 5-Cyclopropylthiophene-2-carboxylic acid?

- Methodological Answer :

- Safety Protocols : Follow SDS guidelines for thiophene derivatives, including wearing chemical-resistant gloves (e.g., nitrile) and respiratory protection (P95/P99 filters) to avoid inhalation of fine particles .

- Environmental Controls : Use fume hoods with adequate ventilation and avoid releasing the compound into drainage systems. Contain spills with inert absorbents (e.g., vermiculite) .

- Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., sulfur oxides) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.